molecular formula C14H21BO3 B1432392 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1400274-77-2

2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1432392
M. Wt: 248.13 g/mol
InChI Key: BLICBTUPOVPQMW-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and smell.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Crystal Structure Analysis

The crystal structure of derivatives of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been extensively studied. For instance, Seeger and Heller (1985) analyzed the crystal structure of a compound prepared from 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, revealing insights into molecular geometry and bonding patterns, especially regarding the tetracoordinated boron atom (Seeger & Heller, 1985).

Organometallic Chemistry

In the realm of organometallic chemistry, derivatives of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized for various applications. Das et al. (2015) synthesized novel derivatives for potential use in Liquid Crystal Display (LCD) technology and as intermediates for new material development. Their work highlights the compound's versatility in creating materials with potential therapeutic applications for Neurodegenerative diseases (Das et al., 2015).

Catalysis

Fritschi et al. (2008) explored 4,4,5,5-Tetraphenyl-1,3,2-dioxaborolane, a derivative, as a borane for the transition metal-catalyzed hydroboration of alkenes. This study illustrates the compound's role in catalysis, particularly in reactions involving vinylarenes (Fritschi et al., 2008).

Polymer Synthesis

Yokozawa et al. (2011) demonstrated the use of a catalyst-transfer Suzuki-Miyaura coupling polymerization involving a derivative of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method was used for the precision synthesis of poly(3-hexylthiophene), emphasizing the compound's role in advanced polymer synthesis and its potential in materials science (Yokozawa et al., 2011).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve its properties, or new reactions to explore.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-6-16-12-9-7-8-11(10-12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLICBTUPOVPQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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